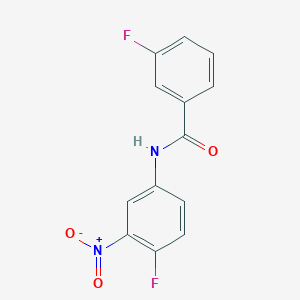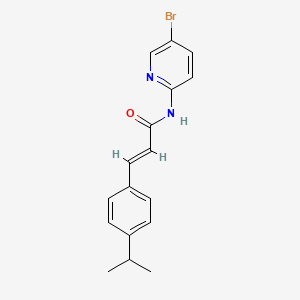
2,3,4,5-tetrafluoro-N-(2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-tetrafluoro-N-(2-methylphenyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of four fluorine atoms attached to the benzene ring and a methyl-substituted phenyl group attached to the amide nitrogen
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-tetrafluoro-N-(2-methylphenyl)benzamide typically involves the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with 2-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions:
Substitution Reactions: The fluorine atoms on the benzene ring can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Substitution: Products with nucleophiles replacing fluorine atoms.
Reduction: Corresponding amine.
Oxidation: Carboxylic acid derivative.
科学的研究の応用
Chemistry: 2,3,4,5-tetrafluoro-N-(2-methylphenyl)benzamide is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of fluorinated benzamides on biological systems, including their interactions with proteins and enzymes .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation .
作用機序
The mechanism of action of 2,3,4,5-tetrafluoro-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the binding affinity of the compound to its target by forming strong hydrogen bonds and van der Waals interactions. This can lead to the modulation of the target’s activity, resulting in various biological effects.
類似化合物との比較
- 2,3,4,5-tetrafluoro-N-(2-fluoro-5-methylphenyl)benzamide
- 2,3,4,5-tetrafluoro-N-(2-methoxyphenyl)benzamide
- 4-azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide
Comparison: Compared to similar compounds, 2,3,4,5-tetrafluoro-N-(2-methylphenyl)benzamide is unique due to the presence of a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atoms provide additional stability and enhance the compound’s lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science.
特性
IUPAC Name |
2,3,4,5-tetrafluoro-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO/c1-7-4-2-3-5-10(7)19-14(20)8-6-9(15)12(17)13(18)11(8)16/h2-6H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNGXALHRGOHMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[1-(4-bromophenyl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B5823372.png)
![3-chloro-N-[(2,4-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B5823376.png)


![N-[4-(diethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5823398.png)
![2-[(4-chlorophenyl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B5823404.png)
![(4E)-4-[2-(3-hydroxyphenyl)hydrazinylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5823408.png)
![N-(tert-butyl)-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5823425.png)
![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5823427.png)


![N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5823441.png)
